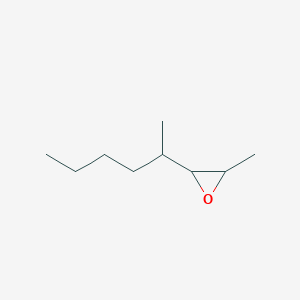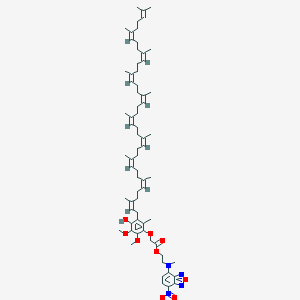
8-Methylxanthen-9-one-4-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
Synthesis of 8-Methylxanthen-9-one-4-acetic acid and related compounds involves catalytic and solvent-free conditions. Acetic acid has been used as an efficient catalyst for the synthesis of 1,8-dioxo-octahydroxanthenes and 1,8-dioxo-decahydroacridines, showcasing the versatility of simple reagents in producing complex structures under mild conditions (Hazeri et al., 2015). Additionally, imidazol-1-yl-acetic acid has been introduced as a novel green bifunctional organocatalyst for the synthesis of 1,8-dioxooctahydroxanthenes, highlighting the trend towards more sustainable and environmentally friendly synthetic methods (Nazari et al., 2014).
Molecular Structure Analysis
The molecular structure of xanthene derivatives, including 8-Methylxanthen-9-one-4-acetic acid, is characterized by the presence of a three-ring system. The structure of these molecules has been elucidated through techniques such as X-ray crystallography, demonstrating the arrangement of atoms and the configuration of substituents which are crucial for their biological activity and chemical properties (Luna et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 8-Methylxanthen-9-one-4-acetic acid and its derivatives include a range of transformations, such as cyclizations, homologations, and substitutions, which are fundamental to modifying their structure and enhancing their biological activities. For example, efficient synthesis of xanthene derivatives through two-carbon homologation highlights the chemical flexibility and reactivity of this class of compounds (Prashad et al., 2004).
Scientific Research Applications
Scientometric Review of Herbicide Toxicity Studies
A scientometric review analyzed global trends in research on the toxicity of 2,4-dichlorophenoxyacetic acid (2,4-D), a herbicide with similarities in use and environmental impact considerations to xanthene derivatives. The study emphasizes the rapid advancement in toxicological research, highlighting the United States, Canada, and China as leading contributors. This work underlines the shift towards understanding the molecular biology aspects, including gene expression and the impacts of herbicide resistance, suggesting a broader research interest in the environmental and health implications of chemical compounds used in agriculture (Zuanazzi, Ghisi, & Oliveira, 2020).
Acetic Acid in Yeast Cell Death Regulation
Research on acetic acid's role in yeast cell death provides insights into the biochemical and genetic mechanisms underlying its impact, which could be analogous to exploring the biological interactions of "8-Methylxanthen-9-one-4-acetic acid." The study discusses how acetic acid influences cellular functions and highlights its potential applications in biotechnology and biomedicine, reflecting the scientific interest in understanding how similar compounds modulate cellular processes (Chaves et al., 2021).
Wastewater Treatment in Pesticide Production
A review on treating pesticide production wastewater discussed the challenges of removing toxic pollutants, including various acids, from industrial effluents. This research can indirectly inform applications of "8-Methylxanthen-9-one-4-acetic acid" by highlighting methodologies for dealing with complex chemical pollutants in water sources, pointing to environmental protection and sustainability concerns (Goodwin et al., 2018).
Methanogenic Pathways and Carbon Isotopic Signatures
Investigations into methanogenic pathways using stable carbon isotopic signatures offer a glimpse into biochemical processes relevant to environmental science. Understanding these pathways can provide a foundation for exploring the environmental fate and biodegradation potential of compounds like "8-Methylxanthen-9-one-4-acetic acid" (Conrad, 2005).
Environmental Persistence and Toxicity of Herbicides
A comprehensive review on the environmental persistence and toxicity of herbicides, including 2,4-D, examines their widespread presence in ecosystems and potential toxic effects on non-target organisms. This research underscores the importance of developing strategies to mitigate environmental exposure, which may also apply to the study and management of "8-Methylxanthen-9-one-4-acetic acid" impacts (Islam et al., 2017).
properties
IUPAC Name |
2-(8-methyl-9-oxoxanthen-4-yl)acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-9-4-2-7-12-14(9)15(19)11-6-3-5-10(8-13(17)18)16(11)20-12/h2-7H,8H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOMULPZJAGQWGF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)OC3=C(C=CC=C3C2=O)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60151825 |
Source


|
| Record name | 8-Methylxanthen-9-one-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Methylxanthen-9-one-4-acetic acid | |
CAS RN |
117570-76-0 |
Source


|
| Record name | 8-Methylxanthen-9-one-4-acetic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117570760 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Methylxanthen-9-one-4-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60151825 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














